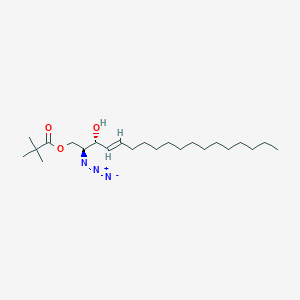

2-Azido-1-pivaloyl D-erythro-Sphingosine

Descripción

Propiedades

IUPAC Name |

[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQMTKUQTNSGBI-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Chemical Synthesis and Derivatization of 2 Azido 1 Pivaloyl D Erythro Sphingosine

Stereoselective Total Synthesis Approaches to D-erythro-Sphingosine Precursors

The synthesis of D-erythro-sphingosine, the foundational scaffold, is a well-explored area of organic synthesis, with several elegant strategies developed to control its stereochemistry. These approaches often leverage existing chiral molecules or employ sophisticated asymmetric reactions.

Carbohydrates, with their inherent chirality, serve as excellent starting materials for the synthesis of sphingosine (B13886) and its analogs. This "chiral pool" approach translates the existing stereocenters of the sugar into the desired stereochemistry of the final product.

From D-Ribose: D-ribo-phytosphingosine, which is commercially available, can be efficiently converted to D-erythro-sphingosine. researchgate.netacs.org This strategy takes advantage of the existing stereochemistry of the phytosphingosine (B30862) backbone.

| Starting Material | Key Intermediate/Strategy | Reference |

| D-Galactose | Azidosphingosine intermediate | nih.govgoogle.com |

| D-Ribose (via D-ribo-phytosphingosine) | Selective transformation of a vicinal diol | researchgate.netacs.org |

Asymmetric induction methods create the desired stereocenters from achiral or prochiral starting materials through the influence of a chiral catalyst or auxiliary. These methods offer flexibility and are not reliant on the availability of specific chiral starting materials.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions. This approach is particularly powerful for the synthesis of complex glycosphingolipids. nih.gov

In this strategy, a chemically synthesized acceptor substrate, such as lactosyl sphingosine (LacβSph), is used in one-pot multienzyme (OPME) systems. nih.gov These enzymatic reactions, catalyzed by glycosyltransferases, allow for the sequential addition of sugar units to build complex glycan chains. nih.gov While this method is more commonly associated with the synthesis of the entire glycosphingolipid, the underlying principles can be applied to the enzymatic modification of sphingosine precursors. For instance, mutant endoglycoceramidases have been used for the enzymatic transfer of glycosyl fluorides to sphingosine, demonstrating the potential for enzymatic manipulation of the sphingosine backbone. acs.org

Introduction of the Azido (B1232118) Functional Group

The introduction of the azido group at the C-2 position is a critical step in the synthesis of 2-azido-1-pivaloyl D-erythro-sphingosine. The azide (B81097) serves as a versatile functional handle, most notably as a precursor to the amine group found in natural sphingosine or for use in bioorthogonal "click" chemistry reactions. nih.gov

Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) is a powerful reagent for diazotransfer reactions. nih.gov It can efficiently convert primary amines to azides. organic-chemistry.org The reaction is often carried out under mild conditions and is compatible with a variety of functional groups. nih.govorganic-chemistry.org While direct conversion of the amino group of a sphingosine precursor is possible, the reaction can also be performed on other suitable precursors. researchgate.net The use of triflyl azide is advantageous due to its high reactivity, even with stabilized acceptor molecules. nih.gov

| Reagent | Substrate | Key Features | Reference |

| Triflyl Azide (TfN₃) | Primary Amines | Powerful diazo-transfer reagent, mild conditions | nih.govorganic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride | Primary Amines | Shelf-stable, crystalline alternative to triflyl azide | organic-chemistry.org |

A common and effective method for introducing the azide functionality is through a nucleophilic substitution (Sₙ2) reaction. This typically involves activating a hydroxyl group as a good leaving group, such as a mesylate or tosylate, followed by displacement with an azide salt, like sodium azide (NaN₃).

For instance, a hydroxyl group can be converted to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine. The subsequent reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) leads to the formation of the corresponding azide with inversion of stereochemistry. ccspublishing.org.cn This stereospecificity is crucial for establishing the correct configuration at the C-2 position of the sphingosine backbone. In some synthetic routes, an epoxide intermediate is opened stereospecifically with an azide salt to yield the desired azido alcohol. google.com

Strategic Pivaloyl Protection in Sphingosine Chemistry

The choice of a protecting group is critical in the multi-step synthesis of complex molecules like sphingolipids, as it must be stable under certain reaction conditions and selectively removable under others. The pivaloyl group has found utility in this field due to its unique steric and electronic properties.

The pivaloyl (Piv) group, derived from pivalic acid, is a sterically bulky acyl protecting group for alcohols. highfine.com Its primary role in the context of this compound is to mask the reactive primary hydroxyl group at the C1 position of the sphingosine backbone. highfine.comorganic-chemistry.org This protection is crucial to prevent its participation in unintended side reactions, such as etherification or acylation, during the functionalization of other parts of the molecule, particularly the secondary hydroxyl group at C3. researchgate.net

The significant steric hindrance provided by the tert-butyl moiety of the pivaloyl group confers high stability against a wide range of reaction conditions, including those that might cleave less bulky ester groups like acetates or benzoates. highfine.com This robustness allows for extensive chemical manipulation at other sites of the sphingosine molecule before the C1-hydroxyl is finally revealed. Pivaloyl chloride or pivaloic anhydride (B1165640) are common reagents for the introduction of this group, often in the presence of a base like pyridine (B92270) or triethylamine. highfine.com

| Protecting Group | Abbreviation | Relative Steric Bulk | Relative Hydrolytic Lability |

|---|---|---|---|

| Acetyl | Ac | Low | High |

| Benzoyl | Bz | Medium | Medium |

| Pivaloyl | Piv | High | Low |

The steric bulk of the C1-pivaloyl group is instrumental in directing reactions to other positions on the sphingosine molecule. With the C1 primary alcohol blocked, the C3 secondary alcohol becomes the most accessible site for subsequent reactions, such as glycosylation or acylation. researchgate.net This allows for regioselective modification of the C3 position, a key step in building many complex sphingolipids.

Deprotection of the pivaloyl group requires more forcing conditions than for other acyl groups, a feature that is exploited in orthogonal protection schemes. highfine.com Standard conditions for cleavage involve basic hydrolysis, for instance, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén conditions) or potassium carbonate in methanol. nih.gov In cases where the pivaloyl ester is particularly resistant to cleavage, stronger bases like lithium diisopropylamide (LDA) have been successfully employed. sciforum.net The ability to selectively remove the pivaloyl group without disturbing other protecting groups is a cornerstone of its strategic utility. organic-chemistry.org

Synthesis of Analogs with Varied Fatty Acyl Chains and Head Groups

This compound is a linchpin intermediate for the divergent synthesis of a wide array of sphingolipid analogs. Its structure permits the sequential introduction of sugar head groups and diverse fatty acyl chains.

The synthesis of glycosphingolipids from this precursor generally follows a well-defined pathway. rsc.org First, the free C3-hydroxyl group of this compound acts as a glycosyl acceptor. researchgate.netuniupo.it Reaction with an activated glycosyl donor (e.g., a trichloroacetimidate (B1259523) or glycosyl halide) leads to the formation of a glycosidic bond at the C3 position. nih.gov

Following glycosylation, the C2-azido group is reduced to a primary amine. This transformation is commonly achieved through methods such as catalytic hydrogenation (e.g., using H₂ and Pd/C) or with reducing agents like triphenylphosphine (B44618) (the Staudinger reaction). The newly formed amine is then acylated with a desired fatty acid (or its activated derivative, like an acyl chloride or N-hydroxysuccinimide ester) to form the ceramide core of the glycosphingolipid. nih.gov This modular approach allows for the synthesis of a library of glycosphingolipids with varying sugar head groups and lipid tails. rsc.org

| Step | Reaction | Description |

|---|---|---|

| 1 | Glycosylation | The C3-OH of the sphingosine acceptor is coupled with a glycosyl donor. uniupo.it |

| 2 | Azide Reduction | The C2-N₃ group is converted to a C2-NH₂ group. |

| 3 | N-Acylation | A fatty acyl chain is attached to the C2-NH₂ group to form the ceramide moiety. nih.gov |

| 4 | Global Deprotection | Removal of the C1-pivaloyl and any protecting groups on the sugar moiety. nih.gov |

Sphingosine-1-phosphate (S1P) is a critical signaling molecule, and the synthesis of its analogs is of significant interest. nih.govnih.gov To synthesize an S1P analog from this compound, the C1-pivaloyl group must first be removed to unmask the primary hydroxyl group. This deprotection can be achieved using the basic hydrolysis methods previously described. highfine.comorganic-chemistry.org

Once the C1-hydroxyl group is free, it can be phosphorylated. Chemical phosphorylation can be carried out using various phosphorylating agents, such as phosphorus oxychloride or dibenzyl phosphoroamidites, followed by deprotection of the phosphate (B84403) esters. Alternatively, enzymatic phosphorylation using a sphingosine kinase (SphK) can be employed, although this typically applies to the final sphingosine analog rather than a protected intermediate. rsc.org This sequence provides access to azido-sphingosine-1-phosphate derivatives, which can be further functionalized at the azido group.

The concept of orthogonal protection is central to the efficient synthesis of complex, multifunctional molecules. researchgate.net An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others. researchgate.net this compound is an excellent platform for applying such strategies.

In a typical orthogonal scheme utilizing this intermediate, three key functionalities are differentially protected:

C1-Hydroxyl: Protected as a pivaloate ester, which is stable to many conditions but can be removed by base hydrolysis. highfine.com

C2-Amine: Masked as an azide, which is stable to most conditions except for specific reduction methods (e.g., H₂/Pd or PPh₃).

C3-Hydroxyl: This group can be left unprotected for an initial reaction or protected with a third, orthogonally removable group, such as a silyl (B83357) ether (e.g., TBDMS or TES). Silyl ethers are typically removed under acidic conditions or with fluoride (B91410) reagents.

This setup allows for a highly controlled, stepwise functionalization. For instance, a synthetic plan could involve (1) selective glycosylation at the C3-OH, (2) reduction of the C2-azide followed by N-acylation, and (3) removal of the C1-pivaloyl group to allow for phosphorylation. The ability to perform these transformations in a defined order without affecting other protected sites is the hallmark of an effective orthogonal strategy. researchgate.netnih.gov

Iii. Application As a Bioorthogonal Chemical Reporter in Sphingolipidomics

Principles of Click Chemistry for In Situ Labeling

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for biological applications. nih.gov The key to this strategy is the use of an azide-functionalized molecule, like 2-Azido-1-pivaloyl D-erythro-Sphingosine, which can be chemoselectively ligated to a reporter molecule containing a complementary alkyne group. nih.gov This allows for the visualization and analysis of the metabolically incorporated sphingolipid analogue.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. rsc.org This reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. glenresearch.comnih.gov The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for labeling biomolecules in complex biological samples. nih.gov To mitigate the potential toxicity of copper ions to living cells, ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often employed to stabilize the copper(I) catalyst and protect cells from oxidative damage. nih.govjenabioscience.com This method has been successfully used for the covalent attachment of fluorescent dyes or other tags to azide-modified biomolecules on the surface of living cells. nih.gov

To circumvent the need for a potentially toxic metal catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction utilizes a cyclooctyne (B158145), a highly strained and reactive alkyne, which readily reacts with an azide to form a stable triazole without the need for a catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne molecule. SPAAC is highly bioorthogonal, proceeding efficiently at physiological temperatures and avoiding interference with cellular processes. nih.govresearchgate.net This has made it a valuable tool for labeling biomolecules in living cells and organisms. nih.gov

Metabolic Labeling Strategies with this compound

Metabolic labeling with this compound allows for the direct observation of sphingolipid metabolism and trafficking, as opposed to inferring these processes from enzyme activity levels. illinois.edu

When introduced to cells, this compound is processed by the cell's own enzymatic machinery. The pivaloyl protecting group is removed, and the resulting 2-azido-D-erythro-sphingosine is incorporated into various sphingolipid species. This analogue mimics natural sphinganine (B43673), a key intermediate in the de novo sphingolipid biosynthesis pathway. nih.gov As a result, the azide tag becomes integrated into a range of complex sphingolipids, such as ceramides (B1148491) and sphingomyelins. nih.govnih.gov

Once the azide-tagged sphingolipids are synthesized, their movement throughout the cell can be tracked. The azide handle allows for the attachment of fluorescent probes via click chemistry, enabling the visualization of sphingolipid localization and transport between organelles, such as the endoplasmic reticulum and the Golgi apparatus. nih.govbiorxiv.org This approach has been instrumental in studying how factors like cholesterol levels can influence the trafficking of specific sphingolipid species. biorxiv.org For example, studies have shown that cholesterol depletion can enhance the transport of very-long-chain ceramides from the endoplasmic reticulum to the Golgi. biorxiv.org

Proteomic and Lipidomic Profiling using Azide-Tagged Sphingolipids

The application of this compound extends to the identification of sphingolipid-interacting proteins and the comprehensive analysis of the sphingolipidome. rsc.org

By incorporating a clickable azide group, researchers can "fish" for proteins that bind to specific sphingolipids. After metabolic labeling, the azide-tagged sphingolipids can be cross-linked to interacting proteins, and the entire complex can be pulled down and analyzed using mass spectrometry-based proteomics. This powerful technique has led to the identification of both known and novel ceramide-binding proteins, providing insights into the molecular mechanisms regulated by these lipids. rsc.orgresearchgate.net

Furthermore, lipidomic analyses, which involve the comprehensive profiling of lipids, can be enhanced by the use of azide-tagged precursors. nih.gov Following metabolic labeling and click chemistry with a tagged alkyne, the resulting modified sphingolipids can be identified and quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). tennessee.edu This allows for a detailed view of how the sphingolipid profile of a cell or organism changes in response to various stimuli or in different disease states. frontiersin.orgnih.gov

Identification of Sphingolipid-Interacting Proteins

The identification of proteins that specifically interact with sphingolipids is crucial for understanding their diverse cellular functions. This compound serves as a powerful tool in this context through a multi-step process involving metabolic labeling and subsequent affinity purification.

Once introduced to cells, the pivaloyl group of this compound is cleaved by intracellular esterases, releasing the azido-sphingosine backbone. This backbone is then utilized by the cell's own enzymatic machinery and incorporated into more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. This process effectively tags these newly synthesized lipids with an azide group.

To identify proteins that bind to these tagged sphingolipids, a "click chemistry" reaction is employed. The azide group serves as a chemical handle that can be specifically and efficiently ligated to a reporter molecule containing a terminal alkyne. A commonly used reporter is biotin-alkyne. The "click" reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage between the azide-modified sphingolipid and the biotin-alkyne.

This biotin (B1667282) tag allows for the selective enrichment of the sphingolipid-protein complexes. After cell lysis, the biotinylated complexes can be captured using streptavidin-coated beads. Proteins that are non-specifically bound are washed away, leaving behind the proteins that were directly interacting with the azide-labeled sphingolipids. These enriched proteins can then be eluted and identified using proteomic techniques, most notably mass spectrometry. This approach has enabled the identification of both known and novel sphingolipid-binding proteins, providing valuable insights into the cellular pathways regulated by these lipids.

Table 1: Representative Proteins Identified Using Azide-Tagged Sphingolipid Probes This table is a generalized representation of the types of proteins that can be identified using this methodology, as specific data for this compound is not extensively detailed in publicly available research.

| Protein Class | Example Proteins | Cellular Function |

| Kinases | Protein Kinase C (PKC) | Signal Transduction |

| Phosphatases | Protein Phosphatase 2A (PP2A) | Signal Transduction |

| Trafficking Proteins | Vesicle-associated membrane protein (VAMP) | Vesicular Transport |

| Structural Proteins | Caveolin | Membrane Organization |

| Enzymes | Ceramide Synthase (CerS) | Sphingolipid Metabolism |

Mass Spectrometry-Based Characterization of Labeled Lipid Species

Beyond identifying interacting proteins, this compound is instrumental in the detailed characterization of sphingolipid metabolism through mass spectrometry. The metabolic incorporation of the azide-tagged sphingosine (B13886) base into a wide array of downstream sphingolipid species allows for their selective analysis within the complex cellular lipidome.

Following the metabolic labeling period, total lipids are extracted from the cells. This extract contains a mixture of both endogenous, unlabeled sphingolipids and the newly synthesized, azide-containing sphingolipids. To specifically analyze the labeled species, the lipid extract is subjected to a "click" reaction with an alkyne-containing reporter tag. For mass spectrometry analysis, this tag can be a small molecule that imparts a unique mass shift or a tag that facilitates ionization.

The resulting tagged lipid species can then be analyzed by various mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS). The unique mass of the reporter tag allows for the selective detection and identification of the labeled sphingolipids. By comparing the mass spectra of labeled and unlabeled cells, researchers can identify the specific sphingolipid species that have been synthesized from the provided precursor.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural information about the labeled lipids. Fragmentation of the parent ion in the mass spectrometer yields characteristic product ions that can confirm the identity of the sphingoid base, the fatty acyl chain, and any head groups present. This detailed structural characterization provides a snapshot of the active sphingolipid metabolic pathways under specific cellular conditions. This approach has been used to study changes in sphingolipid metabolism in response to various stimuli or in disease states.

Table 2: Examples of Labeled Sphingolipid Species Detectable by Mass Spectrometry This table illustrates the types of sphingolipid species that can be characterized using an azide-tagged precursor like this compound.

| Labeled Lipid Species | Abbreviation | Key Structural Features |

| Azido-Ceramide | Az-Cer | Azide-tagged sphingoid base, N-linked fatty acyl chain |

| Azido-Sphingomyelin | Az-SM | Az-Cer with a phosphocholine (B91661) headgroup |

| Azido-Glucosylceramide | Az-GlcCer | Az-Cer with a glucose headgroup |

| Azido-Lactosylceramide | Az-LacCer | Az-Cer with a lactose (B1674315) headgroup |

| Azido-Ceramide-1-Phosphate | Az-C1P | Az-Cer with a phosphate (B84403) group at the 1-position |

Iv. Elucidation of Sphingolipid Metabolic Pathways and Enzymes

Investigation of Ceramide Synthase Activity and Specificity

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base, such as sphingosine (B13886) or sphinganine (B43673), to form ceramide. avantiresearch.com This reaction is a central step in sphingolipid metabolism, as ceramide is the precursor for all complex sphingolipids and also a potent bioactive molecule itself.

2-Azido-D-erythro-sphingosine serves as an effective substrate for ceramide synthases, mimicking the natural sphingosine backbone. nih.govbiologists.com Its utility lies in the ability to assay CerS activity through a "fix and click" methodology. nih.gov Cells are first incubated with the azido-sphingosine probe, which is taken up and converted by endogenous CerS enzymes into the corresponding 2-azido-ceramide. Subsequently, the cells are fixed to halt all enzymatic activity, and a reporter molecule containing a strained alkyne (e.g., a DBCO-labeled fluorophore) is added. nih.gov The azide (B81097) group on the ceramide metabolite reacts with the alkyne in a bioorthogonal click reaction, covalently attaching the fluorescent tag. nih.gov This allows for the specific detection and quantification of the newly synthesized azido-ceramide product by methods such as fluorescence microscopy, flow cytometry, or capillary electrophoresis, providing a direct measure of CerS activity in vitro, in cell lysates, and even in single cells. nih.govbiologists.comnih.gov

This approach offers significant advantages over traditional assays that use radioactive substrates, as it avoids the hazards of radioactivity and allows for more versatile detection modalities. avantiresearch.com Furthermore, by using mass spectrometry, the entire spectrum of azido-ceramide species with different fatty acyl chain lengths can be identified, offering insights into the substrate specificity of the various CerS isoforms present in the cell. nih.gov

Table 1: Application of Azido-Sphingosine Analogs in Ceramide Synthase (CerS) Assays

| Assay Component | Purpose | Research Findings | Citations |

|---|---|---|---|

| Probe | 2-Azido-D-erythro-sphingosine | Acts as a surrogate for natural sphingosine, allowing it to be processed by CerS enzymes. | nih.govbiologists.com |

| Enzymatic Reaction | N-acylation by CerS | Converts the azido-sphingosine probe into various 2-azido-ceramide species within the cell or in vitro. | nih.gov |

| Detection Method | Click Chemistry | The azide group on the ceramide product is tagged with a fluorescent or biotinylated alkyne reporter. | nih.govnih.gov |

| Analysis | Fluorescence/Mass Spectrometry | Allows for quantification of CerS activity and identification of specific ceramide species produced. | nih.govnih.gov |

Role in Sphingosine Kinase Substrate Recognition and Catalysis

Sphingosine kinases (SphK), existing as two primary isoforms, SphK1 and SphK2, are the enzymes responsible for phosphorylating sphingosine to produce the potent signaling molecule sphingosine-1-phosphate (S1P). wikipedia.orgnih.gov This phosphorylation event is a critical regulatory node in the "sphingolipid rheostat," which balances the pro-apoptotic signals of ceramide and sphingosine against the pro-survival signals of S1P. nih.gov

2-Azido-D-erythro-sphingosine is recognized as a substrate by sphingosine kinases. nih.govbiologists.com Upon entering the cell, it can be phosphorylated by SphK1 and/or SphK2 at the C1 hydroxyl group, mirroring the metabolism of its natural counterpart. The efficiency of this phosphorylation provides a direct readout of SphK activity within a cellular context. Assays using this probe allow researchers to investigate the factors that regulate SphK activity, such as agonist stimulation or pharmacological inhibition. nih.gov

The catalytic activity of sphingosine kinases is highly dependent on the stereochemistry of their substrates. The natural and most efficiently phosphorylated substrate is D-erythro-sphingosine. nih.gov SphK1, in particular, shows strong stereoselectivity. In contrast, SphK2 has demonstrated a broader substrate tolerance, capable of phosphorylating other stereoisomers, such as D,L-threo-dihydrosphingosine, and synthetic analogs like the immunosuppressant drug FTY720, which are poor substrates for SphK1. nih.govfrontiersin.org

The D-erythro configuration of 2-azido-sphingosine is therefore critical for it to serve as an effective probe for SphK activity, especially for SphK1. This stereochemical fidelity ensures that the probe engages the same active site and catalytic machinery as the endogenous substrate, providing biologically relevant data on kinase function. The differential substrate specificity between the two kinase isoforms can also be exploited using various analogs to dissect the relative contribution of SphK1 and SphK2 to cellular S1P production. nih.gov

Table 2: Substrate Stereospecificity of Sphingosine Kinase Isoforms

| Kinase Isoform | Natural Substrate (D-erythro-Sphingosine) | Other Analogs (e.g., threo-isomers, FTY720) | Implication for 2-Azido-D-erythro-Sphingosine | Citations |

|---|---|---|---|---|

| SphK1 | High affinity and phosphorylation rate. | Poor substrate. | The D-erythro configuration is crucial for acting as a substrate. | nih.govfrontiersin.org |

| SphK2 | Good substrate. | Efficiently phosphorylates a broader range of substrates. | Is expected to be an efficient substrate; helps dissect SphK2-specific activity. | nih.govfrontiersin.org |

The enzymatic conversion of 2-azido-D-erythro-sphingosine by SphK1/2 results in the formation of 2-azido-sphingosine-1-phosphate (azido-S1P). nih.gov This "clickable" version of S1P is a powerful research tool that enables detailed investigation into the metabolism and signaling functions of S1P, which are otherwise difficult to study due to its rapid turnover and low abundance. nih.govyoutube.com

Once formed, azido-S1P can be tagged via click chemistry, allowing for its visualization and tracking within the cell. This has been used to study the intracellular distribution of S1P, revealing its localization to compartments like the nuclear membrane and the endoplasmic reticulum. nih.gov Furthermore, functionalized azido-S1P has been shown to successfully mimic natural S1P in activating its cognate G protein-coupled receptors (S1PRs), leading to receptor internalization and downstream signaling events. nih.govmdpi.com This allows for intricate studies of S1P transport, receptor engagement, and the spatial dynamics of S1P signaling. nih.govnih.gov

Assessment of Sphingolipid Transfer Protein Interactions

The intracellular movement of sphingolipids between organelles is not a passive process but is mediated by specific sphingolipid transfer proteins (LTPs). nih.gov Key examples include the ceramide transfer protein (CERT), which transports ceramide from the endoplasmic reticulum (ER) to the Golgi for sphingomyelin (B164518) synthesis, and the glycolipid transfer protein (GLTP), which facilitates the non-vesicular trafficking of glycosphingolipids. nih.govabo.finih.govabo.fimdpi.com

Azide-tagged sphingolipids are instrumental in identifying and validating the proteins that interact with and transport these lipids. rsc.orgmdpi.com After 2-azido-sphingosine is metabolized to 2-azido-ceramide, it can be used in proteomic approaches to capture binding partners. nih.gov For instance, by combining the azide moiety with a photoactivatable group, the azido-ceramide analog can be cross-linked to nearby proteins upon UV irradiation. The azide then serves as a handle for enrichment (e.g., with biotin) and subsequent identification by mass spectrometry. This strategy has been successfully used to identify novel ceramide-binding proteins and confirm direct interactions, such as between ceramide and TRAM proteins. nih.gov This approach can be directly applied to study the interaction dynamics between azido-ceramide and transfer proteins like CERT, providing insights into the mechanisms of lipid selection and transport. mdpi.com

Study of Sphingolipid Turnover and Degradation Pathways

Sphingolipid metabolism is a dynamic cycle involving de novo synthesis, interconversion between complex species, and eventual degradation. nih.gov Tracing this entire process requires tools that can report on the metabolic fate of a precursor molecule. Azide-tagged sphingolipids, including 2-azido-sphingosine, serve as excellent metabolic tracers because they are readily incorporated into the cell's metabolic machinery and can be detected at various stages of the pathway. dntb.gov.uasigmaaldrich.com

By feeding cells 2-azido-sphingosine and analyzing the resulting "azidosphingolipidome" over time, researchers can map the flow of the azide tag from the initial sphingoid base into ceramides (B1148491), sphingomyelins, and complex glycosphingolipids. dntb.gov.uanih.gov This metabolic flux analysis provides a comprehensive snapshot of the state of sphingolipid turnover in living cells without significantly perturbing their viability. sigmaaldrich.com It also allows for the study of how these pathways are altered in disease states or in response to therapeutic interventions. A key advantage of this method is the ability to block specific pathways, for example, by using CRISPR-Cas9 to knock out the S1P lyase gene, thereby preventing the azide tag from being channeled into glycerolipid metabolism and ensuring specificity for sphingolipid labeling. researchgate.net

The terminal catabolism of complex sphingolipids occurs within the lysosome. nih.gov Lysosomal hydrolases, such as acid sphingomyelinase and acid ceramidase, sequentially break down sphingolipids back into their constituent parts, including sphingosine, which can then exit the lysosome to be recycled. mdpi.com Failure of this degradation process leads to the accumulation of lipids and results in a class of pathologies known as lysosomal storage disorders. nih.govresearchgate.net

Azide-labeled sphingolipids are valuable probes for studying lysosomal function and dysfunction. After 2-azido-sphingosine is metabolized into complex sphingolipids like azido-sphingomyelin or azido-glycosphingolipids, these molecules are eventually trafficked to the lysosome for degradation. Researchers can then monitor the processing of these azide-tagged substrates. If lysosomal enzymes are functional, the azide-labeled complex lipids will be broken down. If there is a defect in a specific hydrolase, the corresponding azide-labeled substrate will accumulate within the lysosome, a condition that can be visualized using microscopy after a click reaction. biorxiv.org This approach allows for the investigation of lysosomal "traffic jams" and the mechanisms of lysosomal exocytosis, a process cells use to clear undegradable material. biorxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2-Azido-1-pivaloyl D-erythro-Sphingosine | - |

| 2-Azido-D-erythro-sphingosine | Azido-sphingosine |

| Ceramide | Cer |

| Sphingosine-1-phosphate | S1P |

| 2-Azido-ceramide | - |

| 2-Azido-sphingosine-1-phosphate | Azido-S1P |

| Sphingosine | Sph |

| Sphinganine | Dihydrosphingosine |

| D,L-threo-dihydrosphingosine | - |

| FTY720 | Fingolimod |

| Sphingomyelin | SM |

| Glycosphingolipids | GSLs |

| Biotin (B1667282) | - |

Enzyme Inhibition Studies Utilizing Azido-Sphingosine Derivatives

The introduction of an azido (B1232118) group into the sphingosine backbone has proven to be a valuable strategy for developing chemical probes to study the complex sphingolipid metabolic network. These azido-sphingosine derivatives, including this compound, serve as versatile tools for investigating the function and regulation of key enzymes within this pathway. Their structural similarity to endogenous sphingolipids allows them to interact with various enzymes, acting as either substrates for metabolic labeling or as inhibitors that can modulate enzyme activity. This section focuses on their application as enzyme inhibitors to elucidate the roles of specific enzymes in sphingolipid metabolism.

The modification of the sphingosine structure, such as the introduction of an azido group, can lead to compounds that act as inhibitors for several key enzymes in the sphingolipid pathway. These derivatives are recognized by the active sites of enzymes, but the presence of the azido moiety can interfere with the catalytic process, leading to inhibition.

One notable example of enzyme inhibition by azido-sphingosine derivatives involves sphingosine-1-phosphate (S1P) lyase. A study focusing on stereodefined azido phosphates, which replace the amino group of the natural substrate with an azido group, demonstrated that these compounds act as competitive inhibitors of both bacterial and human S1P lyase. nih.gov The inhibition was observed in the low micromolar range, indicating a potent interaction. nih.gov This competitive inhibition suggests that the azido-derivatives occupy the same active site as the natural substrate, sphingosine-1-phosphate. nih.gov Interestingly, the stereochemistry of the inhibitors played a crucial role in their potency, with certain non-natural isomers showing the strongest inhibition of the human enzyme. nih.gov

While direct inhibitory data for this compound on a wide range of sphingolipid enzymes is not extensively documented in publicly available research, the principle of using sphingosine analogs as inhibitors is well-established for other key enzymes. For instance, the sphingosine analog FTY720 (Fingolimod) has been shown to inhibit ceramide synthase activity. nih.gov This inhibition was found to be complex, exhibiting both uncompetitive and noncompetitive characteristics depending on the concentration of the substrates, sphinganine and acyl-CoA. nih.gov

Furthermore, derivatives of sphingosine have been identified as selective inhibitors of protein kinase C (PKC), a crucial enzyme in cellular signaling that can be influenced by sphingolipids. The inhibitory action of these analogs highlights the potential for modified sphingosines to dissect the intricate connections between sphingolipid metabolism and broader cellular signaling cascades.

The table below summarizes the inhibitory activity of representative azido-sphingosine derivatives against a key enzyme in the sphingolipid metabolic pathway.

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC50/Ki) | Source |

| Stereodefined Azido Phosphates | Sphingosine-1-Phosphate Lyase (human & bacterial) | Competitive | Low micromolar range | nih.gov |

This table is generated based on available research on azido-sphingosine derivatives and may not be exhaustive.

The utility of azido-sphingosine derivatives extends beyond direct enzyme inhibition. They are instrumental in "click chemistry"-based approaches for metabolic labeling of sphingolipids. nih.gov In these applications, the azido group serves as a bioorthogonal handle that allows for the visualization and quantification of newly synthesized sphingolipids. While the primary goal of these studies is not enzyme inhibition, they rely on the recognition and processing of the azido-sphingosine core by the enzymatic machinery of the cell, further underscoring the intimate interaction between these probes and the enzymes of the sphingolipid pathway. nih.gov The enzymatic tolerance of these analogs to form downstream metabolites like dihydroceramide (B1258172) and ceramide demonstrates that they are processed through the metabolic cascade, providing valuable insights into the flux and localization of sphingolipid synthesis. nih.gov

V. Investigating Sphingolipid Mediated Cellular Signaling and Functions

Probing Receptor-Ligand Interactions in Sphingolipid Signaling

Sphingosine-1-phosphate (S1P), a metabolite of sphingosine (B13886), is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1P receptors (S1P₁₋₅). nih.govnih.gov These receptors are involved in a wide range of physiological processes.

The development of synthetic sphingolipid analogs is crucial for studying the binding and activation of S1P receptors. While 2-Azido-1-pivaloyl D-erythro-Sphingosine itself is not an S1P receptor agonist, its phosphorylated form could potentially interact with S1P receptors. The azido (B1232118) group allows for its use as a photoaffinity label to covalently cross-link to the receptor's binding pocket. This technique is invaluable for mapping the ligand-binding site and understanding the structural basis of receptor activation and selectivity. For instance, studies with other S1P receptor modulators have utilized competitive binding assays and mutagenesis to identify key residues involved in ligand recognition. researchgate.netfrontiersin.org The use of azido-functionalized probes can complement these approaches by providing direct evidence of ligand-receptor contact points.

Beyond the known S1P receptors, there is ongoing research to identify novel receptors and binding proteins for sphingolipids. The synthesis of various sphingosine derivatives and their use in biological assays is a key strategy in this endeavor. nih.gov Photoaffinity labeling using probes like this compound is a powerful method for identifying new sphingolipid-interacting proteins directly from cell lysates or membranes. By attaching a reporter tag to the sphingolipid probe, researchers can isolate and identify these novel binding partners using techniques like mass spectrometry.

Role in Regulating Cellular Bioenergetics and Mitochondrial Dynamics

Currently, there is a notable absence of specific research in the peer-reviewed scientific literature detailing the direct role of this compound in the regulation of cellular bioenergetics or mitochondrial dynamics. While the broader family of sphingolipids, including ceramides (B1148491) and sphingosine-1-phosphate, has been implicated in modulating mitochondrial function and energy metabolism, specific studies on this pivaloyl- and azido-modified analog are not publicly available. Therefore, no detailed findings or data can be presented on this topic.

Contribution to Membrane Microdomain Organization and Function

Similar to the topic of bioenergetics, there is no specific scientific literature that has investigated or established a role for this compound in the organization and function of membrane microdomains, such as lipid rafts. The parent molecule, sphingosine, is a known constituent of these domains, which are critical for signal transduction. However, how the addition of the 2-azido and 1-pivaloyl groups affects its incorporation into or influence on these structures has not been reported. An azidosphingosine analog has been mentioned as an intermediate in the chemical synthesis of other sphingolipids intended for biophysical studies, but functional data on the intermediate itself was not provided. nih.gov

Impact on Cell Growth Regulatory Mechanisms

Information regarding the specific impact of this compound on cell growth regulatory mechanisms is limited. However, its identity as a sphingosine derivative and a known inhibitor of specific enzymes provides a basis for potential effects.

Direct investigations into the effect of this compound on cell proliferation and differentiation have not been detailed in published research. The compound is described as a derivative of sphingosine and a selective inhibitor of protein kinase C (PKC) activity. PKC is a critical family of enzymes in signaling pathways that control cell proliferation and differentiation. Inhibition of PKC by other sphingosine derivatives has been shown to reverse growth inhibition in certain cell types, such as vascular smooth muscle cells. nih.gov However, without specific studies on this compound, its precise effects remain uncharacterized.

The direct induction of apoptosis by this compound has not been specifically documented. The parent compound, D-erythro-sphingosine, has been shown to induce apoptosis in various cancer cell lines, an effect linked to its ability to inhibit mitogen-activated protein kinase (MAPK). nih.gov The pro-apoptotic versus survival functions of sphingolipids are often balanced by the "sphingolipid rheostat" (the ratio of ceramide/sphingosine to sphingosine-1-phosphate). Sphingolipids can influence the intrinsic apoptosis pathway, which is mediated by mitochondria. nih.gov As a known inhibitor of protein kinase C and calmodulin-dependent enzymes, it is plausible that this compound could influence apoptotic pathways, but empirical data from studies focused on this specific molecule are lacking. The specificity of sphingosine-induced apoptosis is highlighted by the finding that D-erythro-sphingosine is a potent inducer, while its stereoisomer and its saturated analog, dihydrosphingosine, are less active or inactive. nih.gov

Data Table: Known Biochemical Activities of this compound

| Target Enzyme | Reported Activity |

| Protein Kinase C | Selective Inhibitor |

| Calmodulin-dependent enzymes | Inhibitor |

This table reflects the limited biochemical data available and does not include in-depth cellular effects, which have not been reported.

Vi. Advanced Methodologies and Analytical Approaches Utilizing 2 Azido 1 Pivaloyl D Erythro Sphingosine

Fluorescence Imaging and Microscopy Techniques

The azide (B81097) moiety of 2-Azido-1-pivaloyl D-erythro-Sphingosine serves as a latent tag for fluorescent labeling. Once the molecule is metabolized and integrated into more complex sphingolipids, cells can be fixed and the azide group can be covalently linked to a fluorescent probe, typically an alkyne-functionalized fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This approach allows for high-resolution imaging of sphingolipid localization and dynamics within the cell.

Visualization of Sphingolipid Distribution and Dynamics

Metabolic labeling with azido-sphingosine analogues enables the direct observation of newly synthesized sphingolipids, distinguishing them from pre-existing pools. researchgate.net Following cellular uptake and metabolic conversion of the azido-probe, its location can be revealed by clicking it to a fluorescent dye. For instance, studies using similar ω-azidosphinganine probes have shown that after clicking to a DBCO-labeled fluorophore, the resulting signal is predominantly localized to the endoplasmic reticulum (ER), which is consistent with the primary site of sphingolipid synthesis. rsc.org This technique allows researchers to track the flux of these lipids from the ER to other organelles like the Golgi apparatus and plasma membrane in a time-resolved manner. researchgate.net

The sensitivity and resolution of this imaging technique are highly dependent on the chosen fluorescent reporter and the specific protocol for the click reaction. nih.gov Research has shown that using copper-chelating picolyl azides can significantly enhance the signal, allowing for lower catalyst concentrations, which is beneficial for preserving both the sample integrity and the fluorescence of co-imaged fluorescent proteins. nih.gov This methodology provides a powerful alternative to traditional methods like radiolabeling, offering spatial information at the subcellular level. researchgate.net

FRET-Based Assays for Sphingolipid Interactions

Förster Resonance Energy Transfer (FRET) is a microscopy technique that can detect molecular interactions with nanometer-scale resolution. rsc.orgrsc.org It relies on the energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore) when they are in very close proximity (typically <10 nm). researchgate.net This principle can be adapted to study sphingolipid interactions using azido-probes.

In this context, this compound can be metabolically incorporated into cellular sphingolipids. A donor fluorophore (e.g., a cyan fluorescent protein, CFP) can be attached to a protein of interest, while an acceptor fluorophore (e.g., a yellow fluorescent protein, YFP) bearing an alkyne group can be "clicked" onto the azide handle of the metabolized lipid. rsc.org If the protein and the sphingolipid interact directly, bringing the donor and acceptor into close proximity, excitation of the donor will lead to energy transfer and emission from the acceptor. The ratio of acceptor to donor emission provides a quantitative measure of the interaction. rsc.org This approach can be used to monitor the dynamic association of specific proteins with newly synthesized sphingolipids in real-time within living cells. rsc.org

Affinity-Based Protein Profiling (AfBPP)

Affinity-Based Protein Profiling (AfBPP) is a chemoproteomic strategy used to identify the protein binding partners of a small molecule within the complex environment of the cell. By modifying this compound to also include a photoactivatable group (such as a diazirine), a bifunctional probe is created for identifying sphingolipid-binding proteins. researchgate.net

The experimental workflow is a multi-step process:

Metabolic Labeling: The bifunctional azido- and photoactivatable sphingosine (B13886) analog is fed to cells and incorporated into the sphingolipidome. researchgate.net

Photo-Crosslinking: Cells are exposed to UV light, which activates the diazirine group, causing it to form a covalent bond with any nearby interacting proteins.

Cell Lysis and Click Reaction: The cells are lysed, and the azide handle on the cross-linked lipid is used for a click reaction with a reporter tag, most commonly an alkyne-biotin conjugate. researchgate.net

Affinity Purification: The newly biotinylated protein-lipid complexes are captured and enriched from the total cell lysate using streptavidin-coated beads. researchgate.net

Proteomic Identification: The enriched proteins are eluted, digested, and identified using mass spectrometry.

This powerful discovery tool has been used with similar probes to identify over 180 novel sphingolipid-binding proteins, providing a global resource for understanding the cellular interplay of these lipids. researchgate.net

Chromatographic and Spectroscopic Analysis of Labeled Metabolites

Beyond imaging, the azide tag is an invaluable tool for the enrichment and identification of sphingolipid metabolites and their derivatives using mass spectrometry and NMR spectroscopy.

LC-MS/MS for Azide-Tagged Lipidomics

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing the complex array of cellular lipids. rsc.org When cells are labeled with this compound, its downstream metabolites also carry the azide tag. These tagged lipids can be specifically fished out of a total lipid extract via click chemistry to an alkyne-biotin tag followed by affinity purification.

Alternatively, and more commonly, the total lipid extract is analyzed directly by LC-MS/MS. The masses of the predicted azide-containing metabolites will be different from their endogenous counterparts, allowing for their specific detection and quantification. The high resolution and sensitivity of modern mass spectrometers enable the identification of a wide range of labeled species, from simple ceramides (B1148491) to complex glycosphingolipids, based on their precise mass-to-charge (m/z) ratios and characteristic fragmentation patterns in MS/MS mode. This provides a detailed, quantitative snapshot of the metabolic fate of the initial probe.

Table 1: Representative LC-MS/MS Data for Potential Azide-Tagged Metabolites This table is illustrative and shows the theoretical m/z values for protonated adducts [M+H]⁺ of potential metabolites derived from an azido-sphingosine backbone (assuming C18 azido-sphingosine) compared to their endogenous (non-azide) counterparts.

| Metabolite Class | Endogenous Example (d18:1 backbone) | Theoretical m/z [M+H]⁺ (Endogenous) | Azide-Tagged Analog (C18 azido (B1232118) backbone) | Theoretical m/z [M+H]⁺ (Azide-Tagged) |

| Sphingosine | D-erythro-Sphingosine | 300.290 | Azido-Sphingosine | 327.286 |

| Dihydroceramide (B1258172) | C16:0 Dihydroceramide | 540.535 | C16:0 Azido-Dihydroceramide | 567.530 |

| Ceramide | C16:0 Ceramide | 538.520 | C16:0 Azido-Ceramide | 565.515 |

| Sphingomyelin (B164518) | C16:0 Sphingomyelin | 703.588 | C16:0 Azido-Sphingomyelin | 730.583 |

| Glucosylceramide | C16:0 Glucosylceramide | 700.572 | C16:0 Azido-Glucosylceramide | 727.567 |

NMR Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the precise chemical structure of a molecule. While LC-MS/MS can identify metabolites based on mass, NMR provides confirmation of the structure, including the stereochemistry and the specific site of modification.

In the context of this compound, NMR is crucial for characterizing the final products after a click reaction. The azide-alkyne cycloaddition results in the formation of a stable, aromatic 1,2,3-triazole ring. researchgate.net This triazole ring has characteristic signals in both proton (¹H) and carbon (¹³C) NMR spectra. For example, the proton on the triazole ring typically appears as a sharp singlet in a distinct region of the ¹H-NMR spectrum (often between 7.5 and 8.5 ppm), providing unambiguous evidence of a successful click reaction. rsc.org Similarly, the two carbon atoms of the triazole ring give rise to unique signals in the ¹³C-NMR spectrum. By analyzing the full NMR data, researchers can confirm the complete structure of the sphingolipid derivative, ensuring that the probe has been correctly conjugated to the reporter molecule without any unintended side reactions. researchgate.net

Development of High-Throughput Screening Assays

The unique structural features of this compound make it a valuable chemical tool for the development of robust high-throughput screening (HTS) assays. These assays are designed to rapidly screen large libraries of chemical compounds to identify molecules that modulate the activity of specific enzymes within the sphingolipid metabolic pathway. The design of such assays leverages the compound's bioorthogonal azido group and the strategically placed pivaloyl protecting group.

The fundamental principle behind its use in HTS is its function as a metabolic probe. The compound is introduced to a biological system, such as cultured cells or a purified enzyme preparation, where it mimics natural D-erythro-sphingosine and enters the metabolic cascade. The pivaloyl group at the C1 position prevents phosphorylation by sphingosine kinases, thereby channeling the molecule towards other metabolic fates, primarily acylation by ceramide synthases (CerS) to form the corresponding 2-azido-ceramide.

The azido group serves as a chemical reporter. Following incubation, the resulting azide-tagged metabolites can be covalently labeled using "click chemistry," a highly efficient and bioorthogonal reaction. nih.gov Typically, the azide is reacted with an alkyne-bearing reporter molecule, which can be a fluorophore for fluorescent detection or a biotin (B1667282) tag for affinity-based purification and subsequent quantification. This two-step process of metabolic incorporation followed by click-chemistry detection forms the basis of the HTS assay.

The intensity of the signal from the reporter molecule is directly proportional to the amount of metabolized probe, which in turn reflects the activity of the target enzyme. For instance, in a screen for ceramide synthase inhibitors, a decrease in the fluorescent signal would indicate that a test compound has successfully inhibited the conversion of this compound into its ceramide analogue. This approach allows for the rapid testing of thousands of compounds in a multi-well plate format. nih.gov

Detailed Research Findings:

While conventional assays for sphingolipid-metabolizing enzymes often relied on slow and labor-intensive methods using radiolabeled substrates like [γ-³²P]ATP, modern HTS approaches offer significant advantages in speed and throughput. nih.gov The use of chemically modified probes like azido-sphingosines enables non-radioactive, fluorescence- or mass spectrometry-based readouts that are amenable to automation. nih.govnih.gov

In a typical HTS setup for identifying CerS inhibitors, cells in a 384-well plate are treated with a library of small molecule compounds before being incubated with this compound. After a set period, the cells are lysed, and the click reaction is performed in the lysate by adding an alkyne-fluorophore. The fluorescence intensity in each well is then measured using a plate reader. Hits are identified as wells exhibiting significantly lower fluorescence compared to untreated controls.

The table below illustrates hypothetical data from a primary screen for inhibitors of ceramide synthase. The assay measures the formation of the fluorescently-tagged 2-azido-ceramide product. A lower signal indicates potential inhibitory activity.

| Compound ID | Compound Concentration (µM) | Fluorescence Signal (Arbitrary Units) | % Inhibition | Hit Status |

|---|---|---|---|---|

| DMSO Control | N/A | 10,250 | 0% | N/A |

| Known Inhibitor | 10 | 1,150 | 88.8% | Positive Control |

| HTS-001 | 10 | 9,890 | 3.5% | Inactive |

| HTS-002 | 10 | 4,560 | 55.5% | Hit |

| HTS-003 | 10 | 10,110 | 1.4% | Inactive |

| HTS-004 | 10 | 2,370 | 76.9% | Hit |

This HTS methodology is versatile and can be adapted to study other enzymes. By using different cell lines with varying expression levels of specific enzymes or by using purified enzyme systems, the screen can be tailored to target different components of the sphingolipid pathway. The development of such assays is crucial for discovering novel chemical probes and potential therapeutic lead compounds for diseases associated with dysregulated sphingolipid metabolism. nih.gov

Vii. Theoretical Frameworks and Mechanistic Hypotheses in Sphingolipid Biology

Lipid Second Messenger Hypothesis and Sphingolipid Analogs

The lipid second messenger hypothesis posits that lipids are not merely structural scaffolds but are key players in signal transduction, acting as intracellular messengers to relay signals from cell surface receptors to downstream effector proteins. Within this framework, sphingolipids such as ceramide and sphingosine-1-phosphate (S1P) are central figures, often with opposing cellular effects. researchgate.netacs.org Ceramide is frequently associated with pro-apoptotic and anti-proliferative signals, while S1P is linked to cell survival, proliferation, and migration. researchgate.netnih.gov The delicate balance between these two molecules, often termed the "sphingolipid rheostat," is critical for determining cell fate. researchgate.net

Sphingolipid analogs like 2-Azido-1-pivaloyl D-erythro-Sphingosine are indispensable tools for dissecting this signaling network. The presence of the azido (B1232118) (-N₃) group allows researchers to employ bioorthogonal chemistry. nih.govnih.gov Once the analog is metabolically incorporated into cells and processed by the native enzymatic machinery, the azido group can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a "click" reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This enables the visualization and tracking of the analog as it is converted into more complex sphingolipids, providing a spatiotemporal map of sphingolipid metabolism and signaling. nih.gov

By introducing this compound, which can be metabolized to azido-ceramide and other complex sphingolipids, researchers can trace the flow of the sphingoid base through the synthetic pathways and identify where key signaling molecules are generated and localized. nih.gov For instance, as a derivative of D-erythro-sphingosine, the compound's backbone is a known inhibitor of protein kinase C (PKC), a crucial node in many signaling cascades. nih.govrepec.org This allows for the investigation of how modulating specific enzymatic steps impacts downstream signaling events.

| Sphingolipid Messenger | Key Generating Enzyme(s) | General Cellular Role(s) | Role of Azido-Analogs in Research |

| Ceramide | Sphingomyelinases, Ceramide Synthases | Pro-apoptosis, cell cycle arrest, stress responses researchgate.netfrontiersin.org | Tracing the conversion of sphingosine (B13886) analogs to ceramide to study the activation of stress pathways. researchgate.netnih.gov |

| Sphingosine-1-Phosphate (S1P) | Sphingosine Kinases (SphK1, SphK2) | Pro-survival, proliferation, migration, inflammation researchgate.netnih.gov | Following the phosphorylation of azido-sphingosine to identify sites of S1P generation and action. nih.govnih.gov |

| Sphingosine | Ceramidase | Inhibition of Protein Kinase C (PKC), precursor for S1P repec.orgspandidos-publications.com | Serving as a trackable precursor to probe the balance between ceramide and S1P pathways. nih.gov |

Membrane Structure-Function Relationships and Sphingolipid Influence

Sphingolipids are fundamental to the structure and function of eukaryotic plasma membranes. nih.govnih.gov Their unique chemical structure, featuring a long saturated acyl chain, allows them to pack tightly with cholesterol. This interaction is believed to be the driving force behind the formation of specialized membrane microdomains known as "lipid rafts." nih.govnih.gov These domains are envisioned as being more ordered and less fluid (liquid-ordered phase) than the surrounding glycerophospholipid-rich regions (liquid-disordered phase). nih.govdntb.gov.ua

These lipid rafts are not merely passive structures; they function as dynamic platforms that concentrate or exclude specific membrane proteins, thereby regulating signal transduction events. nih.govnih.gov By clustering certain receptors and their downstream effectors, rafts can facilitate signaling cascades, while the exclusion of other proteins can prevent unwanted interactions. nih.gov The integrity and composition of these domains are thus critical for cellular function. Recent studies have also revealed that the organization of sphingolipid domains is highly dependent on the underlying cytoskeleton. nih.govresearchgate.net

The use of sphingolipid analogs is crucial for testing this model. Metabolically labeling cells with azido-sphingolipids allows for the direct visualization of their distribution within the plasma membrane. researchgate.net High-resolution imaging techniques can then be used to map the location of these analogs, providing direct evidence for their enrichment in micrometer-scale domains. researchgate.net By using a tool like this compound, researchers can observe how newly synthesized sphingolipids are incorporated into these domains and how this process might be altered by cellular stimuli or disruptions in cholesterol metabolism. nih.govresearchgate.net

| Domain Component | Structural Feature | Functional Implication |

| Sphingolipids | Long, often saturated acyl chains; capacity for hydrogen bonding. nih.gov | Promote tight packing and formation of ordered domains. nih.govdntb.gov.ua |

| Cholesterol | Rigid sterol ring structure. | Intercalates between sphingolipids, increasing membrane order and stability. nih.govnih.gov |

| Scaffold Proteins | Cytoskeletal elements and associated proteins. | Influence the size, stability, and long-range organization of sphingolipid domains. nih.govresearchgate.net |

| Signaling Proteins | Receptors, kinases, G-proteins. | Can be concentrated within or excluded from domains, modulating their activity. nih.govnih.gov |

Computational Modeling of Sphingolipid-Protein Interactions

Theoretical and computational approaches are increasingly vital for generating and testing hypotheses about sphingolipid function. Molecular dynamics (MD) simulations and molecular docking are powerful tools used to investigate the interactions between sphingolipids and proteins at an atomic level. nih.govillinois.edu

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of lipid membranes. nih.gov Simulations of lipid bilayers containing sphingomyelin (B164518) and cholesterol have been used to understand how these lipids influence membrane properties like thickness, surface area, and lipid order. nih.govresearchgate.netresearchgate.net These models can predict how the introduction of a specific sphingolipid might alter the local membrane environment, potentially influencing the conformation and function of embedded proteins. illinois.edu

Molecular Docking and Virtual Screening: Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as sphingosine) when bound to a second (a receptor, such as an enzyme). This method is extensively used to study how sphingolipids and their analogs interact with the active sites of enzymes. For example, docking studies have been crucial in the design and identification of inhibitors for sphingosine kinase 1 (SK1), a major therapeutic target in cancer and inflammatory diseases. nih.govnih.govnih.gov By modeling the binding pocket of SK1, researchers can screen large libraries of compounds in silico to predict which ones might bind with high affinity and specificity. nih.gov Such studies can elucidate the key amino acid residues responsible for binding the sphingosine backbone, guiding the development of more potent and selective drugs. nih.govspandidos-publications.com While specific modeling of this compound is not widely published, the principles are directly applicable to understanding how its core sphingosine structure would interact with protein targets like SK1. nih.gov

These computational frameworks provide a mechanistic rationale for experimental observations and generate new, testable hypotheses about how sphingolipid analogs exert their effects.

Viii. Future Prospects and Emerging Research Frontiers

Development of Next-Generation Bioorthogonal Sphingolipid Probes

The foundation of bioorthogonal chemistry lies in the ability to perform highly selective chemical reactions within a living system without interfering with native biological processes. nih.gov Azide-based probes, like 2-Azido-1-pivaloyl D-erythro-Sphingosine, have been instrumental in this field, enabling researchers to tag and visualize biomolecules. rsc.org The development of next-generation probes focuses on enhancing their functionality, sensitivity, and applicability.

One promising avenue is the creation of multi-functional probes that combine bioorthogonal handles with other functionalities. For instance, "pacSph" (photoactivatable and clickable sphingosine) incorporates both a diazirine group for photocrosslinking to interacting proteins and a clickable alkyne group for detection. researchgate.net This dual functionality allows for not only the visualization of sphingolipid metabolism but also the identification of their protein binding partners, offering a more comprehensive understanding of their cellular roles. researchgate.net

Furthermore, efforts are underway to develop probes with improved kinetic properties and reduced potential for cellular perturbation. While the azide (B81097) group is a valuable bioorthogonal handle, researchers are exploring other reactive groups and optimizing existing ones to enhance reaction rates and biocompatibility. nih.gov The development of fluorogenic sensors, which become fluorescent upon reaction with their target, represents another significant advancement, offering real-time detection of enzymatic activity, such as that of sphingosine-1-phosphate lyase. rsc.org

The table below summarizes some of the key advancements in the development of sphingolipid probes:

| Probe Type | Key Features | Research Applications |

| Azido-Sphingolipids | Contain an azide group for "click" chemistry. | Metabolic labeling, flux analysis, and visualization of sphingolipid distribution. nih.gov |

| pacSph (photoactivatable and clickable sphingosine) | Combines a photoactivatable diazirine group with a clickable alkyne. | Visualization of metabolism and identification of protein interaction partners. researchgate.net |

| Fluorogenic Sensors | Become fluorescent upon enzymatic reaction. | Real-time measurement of specific enzyme activities in intact cells. rsc.org |

| BODIPY-labeled Sphingosines | Incorporate a fluorescent dye for direct visualization. | Live-cell imaging of sphingolipid dynamics and trafficking. researchgate.net |

Integration with Systems Biology Approaches to Sphingolipid Networks

The complexity of the sphingolipidome, with its vast number of distinct molecular species, necessitates a systems-level approach to fully comprehend its function. sigmaaldrich.com Bioorthogonal probes like this compound are becoming increasingly vital tools for systems biology, particularly in the fields of lipidomics and metabolic flux analysis.

By introducing an azide-tagged precursor into cells, researchers can track its incorporation into various downstream sphingolipid species. Subsequent "clicking" with a reporter tag allows for the sensitive and specific detection of these labeled lipids by mass spectrometry. nih.gov This approach enables a detailed quantitative analysis of sphingolipid metabolic pathways, providing insights into how these networks are perturbed in disease states. nih.govnih.gov For example, azide-tagged sphingolipids have been used to perform mass spectrometric characterization of the "azidosphingolipidome" in different cell populations, demonstrating the power of this technology for metabolic flux analysis. nih.gov

The integration of data from these chemical biology approaches with genomic and transcriptomic data is creating a more holistic view of sphingolipid regulation. sigmaaldrich.com Tools that can display these large datasets in a pathway-relational context are being developed to help researchers interpret the complex interplay between genes, enzymes, and lipid metabolites. sigmaaldrich.com This integrated approach is crucial for understanding the systemic effects of sphingolipid dysregulation in metabolic diseases like metabolic syndrome, where comprehensive sphingolipid profiling is proving to be more informative than analyzing ceramides (B1148491) alone. thermofisher.comresearchgate.net

The following table illustrates how azido-sphingolipid probes contribute to systems biology studies:

| Systems Biology Approach | Role of Azido-Sphingolipid Probes | Key Research Findings |

| Lipidomics | Enable the specific labeling and subsequent identification and quantification of a wide range of sphingolipid species by mass spectrometry. nih.gov | Comprehensive profiling of the sphingolipidome in various cell types and disease models. nih.govthermofisher.com |

| Metabolic Flux Analysis | Act as tracers to follow the flow of metabolites through the sphingolipid network over time. nih.gov | Elucidation of the dynamics of sphingolipid synthesis and degradation pathways. nih.gov |

| Integrative Omics | Provide functional data on the lipid level that can be correlated with genomic, transcriptomic, and proteomic data. sigmaaldrich.com | Identification of key regulatory nodes and novel therapeutic targets within the sphingolipid network. sigmaaldrich.com |

Expanding Applications in Organelle-Specific Sphingolipid Studies

Sphingolipid metabolism is highly compartmentalized within the cell, with different synthetic and catabolic steps occurring in specific organelles such as the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. frontiersin.orgnih.gov Understanding the precise localization and trafficking of sphingolipids is therefore critical to deciphering their functions. Bioorthogonal probes offer a powerful means to visualize and quantify sphingolipids within these subcellular compartments.

Live-cell fluorescence imaging using azide probes that are "clicked" to a fluorophore has enabled the visualization of sphingolipid localization in real-time. For instance, ω-azidosphinganine has been used to show that, like its endogenous counterpart, it is primarily localized to the endoplasmic reticulum membrane. rsc.org This approach allows for the study of sphingolipid transport between organelles, a process that is crucial for the synthesis of complex sphingolipids in the Golgi. frontiersin.org

Recent research has also focused on the role of sphingolipids in mitochondria, organelles once thought to be devoid of complex lipid metabolism. Studies have now shown that sphingolipids are present in mitochondria and play roles in mitochondrial dynamics, bioenergetics, and apoptosis. frontiersin.orgnih.govnih.gov The use of probes to study sphingolipid composition and modulation in mitochondria and mitochondria-associated membranes (MAMs) is an emerging area of research that promises to shed light on how these lipids contribute to mitochondrial function and dysfunction in disease. nih.gov For example, studies have shown that ceramide levels increase in mitochondria during the early stages of apoptosis. nih.gov

The table below highlights the application of sphingolipid probes in studying organelle-specific biology:

| Organelle | Role of Sphingolipid Probes | Key Research Findings |

| Endoplasmic Reticulum (ER) | Visualization of the initial steps of sphingolipid synthesis and localization of key enzymes. rsc.orgnih.gov | Confirmation of the ER as the primary site of de novo sphingolipid synthesis. rsc.org |

| Golgi Apparatus | Tracking the transport of ceramides from the ER and their conversion into complex sphingolipids. frontiersin.org | Elucidation of the pathways for sphingomyelin (B164518) and glycosphingolipid synthesis. thermofisher.com |

| Mitochondria | Investigating the presence, composition, and function of sphingolipids within this organelle. nih.govnih.gov | Discovery of the role of mitochondrial ceramides in apoptosis and the regulation of mitochondrial dynamics. frontiersin.orgnih.govnih.gov |

Unraveling Complex Biological Processes through Advanced Sphingolipid Chemical Biology

The ultimate goal of developing sophisticated chemical probes like this compound is to unravel the intricate roles of sphingolipids in complex biological processes. These lipids are not merely structural components of membranes but are also key signaling molecules involved in cell proliferation, apoptosis, and autophagy. nih.govwikipedia.org

Ceramide, a central molecule in sphingolipid metabolism, is a well-established mediator of apoptosis. nih.gov Chemical biology tools have been instrumental in dissecting the signaling pathways initiated by ceramide. Conversely, its metabolite, sphingosine-1-phosphate (S1P), often promotes cell survival and proliferation. nih.gov The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. wikipedia.org Azido-sphingolipid probes can be used to study the dynamics of this rheostat and how it is influenced by various stimuli and in different disease states.

The interplay between apoptosis and autophagy, another fundamental cellular process, is also regulated by sphingolipids. wikipedia.org Ceramide has been implicated in the induction of both apoptosis and autophagy, and understanding the molecular switch that determines the cellular outcome is an active area of research. wikipedia.org Advanced chemical biology approaches, including the use of specific and traceable sphingolipid analogs, are essential for dissecting these complex and interconnected pathways.

Furthermore, the identification of protein-sphingolipid interactions is a major frontier in the field. The use of photoactivatable and clickable probes allows for the covalent capture and subsequent identification of proteins that bind to specific sphingolipids. researchgate.net This approach has the potential to uncover novel effector proteins and signaling pathways regulated by these bioactive lipids.

The following table provides examples of how advanced sphingolipid chemical biology is contributing to our understanding of complex biological processes:

| Biological Process | Role of Sphingolipid Probes | Key Research Findings |

| Apoptosis | Tracing the metabolic fate of pro-apoptotic ceramides and identifying their downstream targets. nih.gov | Elucidation of the antagonistic roles of ceramide and sphingosine-1-phosphate in regulating cell death. nih.gov |

| Autophagy | Investigating the role of different sphingolipid species in the induction and regulation of autophagy. wikipedia.org | Identification of sphingolipids as key regulators of the crosstalk between apoptosis and autophagy. wikipedia.org |

| Signal Transduction | Identifying protein binding partners of signaling sphingolipids like S1P and ceramide. researchgate.net | Discovery of novel receptors and downstream effectors in sphingolipid-mediated signaling pathways. |

Q & A

Q. What are the standard synthetic routes for preparing 2-Azido-1-pivaloyl D-erythro-Sphingosine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) pivaloylation of the 1-hydroxyl group of D-erythro-sphingosine using pivaloyl chloride under anhydrous conditions, and (2) azide introduction at the 2-position via nucleophilic substitution or diazo transfer. Purification is achieved using column chromatography (silica gel, chloroform/methanol gradients) to isolate the product. Purity (>95%) is confirmed via HPLC or TLC with UV/fluorescence detection. Reaction optimization (e.g., temperature, stoichiometry) minimizes side products like unreacted sphingosine or over-acylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the pivaloyl ester (δ ~1.2 ppm for tert-butyl) and azide placement (absence of 2-OH proton).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 410.32 (calculated: 409.6058 g/mol).

- FT-IR : Azide stretch (~2100 cm) and ester carbonyl (~1740 cm^{-1) are diagnostic .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent azide degradation or hydrolysis of the pivaloyl ester. Solubility in DMSO (10 mM stock) avoids repeated freeze-thaw cycles. Stability assessments via HPLC every 6 months are recommended .

Q. What solvent systems are optimal for handling this compound in vitro?